molecular formula C11H14ClFN2 B13335488 Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine

Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine

Katalognummer: B13335488
Molekulargewicht: 228.69 g/mol
InChI-Schlüssel: JBDSRAZSVJWEBJ-KCJUWKMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its biological activity and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 1-methylpyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 3-chloro-4-fluoroaniline with a suitable electrophile under controlled conditions.

    Cyclization: The intermediate is then subjected to cyclization to form the pyrrolidine ring. This step often requires the use of a base and a suitable solvent.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer, this compound. This can be achieved using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in large quantities.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

    Purification: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:

    Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-ethylpyrrolidin-3-amine: Differing by the presence of an ethyl group instead of a methyl group.

    Rel-(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-2-amine: Differing by the position of the amine group on the pyrrolidine ring.

The uniqueness of this compound lies in its specific stereochemistry and the combination of chloro and fluoro substituents, which can significantly influence its chemical and biological properties.

Eigenschaften

Molekularformel

C11H14ClFN2

Molekulargewicht

228.69 g/mol

IUPAC-Name

(3R,4S)-4-(3-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H14ClFN2/c1-15-5-8(11(14)6-15)7-2-3-10(13)9(12)4-7/h2-4,8,11H,5-6,14H2,1H3/t8-,11+/m1/s1

InChI-Schlüssel

JBDSRAZSVJWEBJ-KCJUWKMLSA-N

Isomerische SMILES

CN1C[C@@H]([C@H](C1)N)C2=CC(=C(C=C2)F)Cl

Kanonische SMILES

CN1CC(C(C1)N)C2=CC(=C(C=C2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.